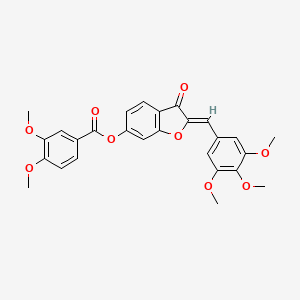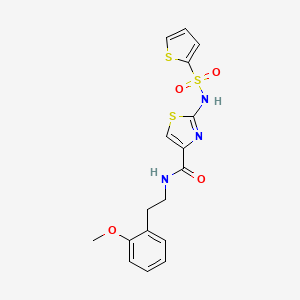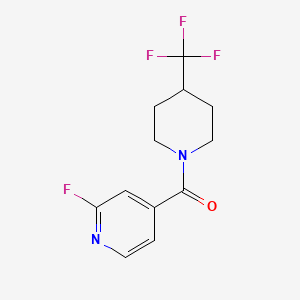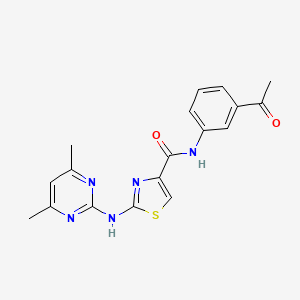![molecular formula C23H23ClFN5O3 B2533197 2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105200-21-2](/img/structure/B2533197.png)
2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" is a derivative of the [1,2,4]triazolo[4,3-a]quinazoline class. This class of compounds has been studied for various biological activities, including inotropic effects, which are related to the force of heart muscle contractions. In the context of the provided papers, similar compounds have been synthesized and evaluated for their potential as positive inotropic agents, which could be beneficial in treating heart conditions such as congestive heart failure .
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-a]quinazoline derivatives involves multiple steps, starting from the appropriate quinazoline analogs. For instance, the synthesis of 1-substituted derivatives as mentioned in the first paper involves the use of piperidine-4-carboxamides and a quinazoline core . Although the exact synthesis route for the compound is not detailed in the provided papers, it can be inferred that a similar multi-step synthetic approach would be required, possibly involving the initial formation of a quinazoline core, followed by the introduction of the triazolo ring and subsequent modifications to add the chloro, fluoro, and other substituents.
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]quinazoline derivatives is characterized by a fused triazoloquinazoline core. This core structure is likely to influence the compound's biological activity and its interaction with biological targets. The presence of substituents such as chloro, fluoro, and isopropyl groups can further modulate the compound's properties by affecting its electronic distribution, conformational stability, and overall molecular shape .
Chemical Reactions Analysis
The chemical reactivity of [1,2,4]triazolo[4,3-a]quinazoline derivatives can be influenced by the presence of reactive functional groups. For example, the carboxamide group could be involved in the formation of hydrogen bonds, while the halogen substituents might participate in electrophilic substitution reactions. The second paper describes the reactivity of a chloroquinazoline derivative, which could be used to infer potential reactions for the compound , such as nucleophilic substitution by amines or reaction with hydrazine hydrate .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be expected to include moderate solubility in organic solvents due to the presence of both polar (carboxamide) and nonpolar (alkyl and aryl) groups. The compound's melting point, boiling point, and stability would be influenced by the rigidity of the fused ring system and the nature of the substituents. The presence of halogens might also affect the compound's lipophilicity, which is important for its potential bioavailability and distribution within the body .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthetic Pathways and Reactions
The synthesis of related triazoloquinazoline derivatives involves complex reactions including cyclization, condensation, and functional group transformations. For instance, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide showcases the intricate pathways involved in constructing such molecules, highlighting the versatility and reactivity of these structures for further chemical modifications (Chern et al., 1988).
Biological Activities and Applications
Anticancer Activity
Certain 1,2,4-triazolo[4,3-a]quinoline derivatives have been designed and synthesized to meet structural requirements essential for anticancer activity. Their evaluation against human neuroblastoma and colon carcinoma cell lines indicates significant cytotoxicity, suggesting the potential of these compounds in cancer therapy (Reddy et al., 2015).
Adenosine Receptor Antagonism
Derivatives of the triazoloquinazoline adenosine antagonist CGS15943 show selectivity for the human A3 receptor subtype. This specificity towards adenosine receptors could lead to the development of new therapeutic agents targeting cardiovascular diseases, inflammatory conditions, and cancer (Kim et al., 1996).
Antimicrobial Activity
Fluorine-containing quinoline-4-carboxylic acids and their derivatives demonstrate significant antibacterial activities. The structural incorporation of triazoloquinazoline into these molecules could enhance their efficacy as antimicrobial agents, offering a new avenue for the treatment of bacterial infections (Holla et al., 2005).
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activities, including its antiviral and antimicrobial effects . Additionally, more studies could be conducted to elucidate its mechanism of action, physical and chemical properties, and safety profile.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been associated with antiviral and antimicrobial activities . They are known to interact with a variety of enzymes and receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bonding and other intermolecular forces . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Related compounds have been shown to affect various pathways related to their antiviral and antimicrobial activities . These effects could potentially disrupt the normal functioning of the target organisms, leading to their inhibition or death .
Result of Action
Based on the activities of related compounds, it can be inferred that it may lead to the inhibition or death of target organisms through its interactions with various enzymes and receptors .
Propriétés
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-1,5-dioxo-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5O3/c1-4-9-28-21(32)17-8-6-14(20(31)26-13(2)3)10-19(17)30-22(28)27-29(23(30)33)12-15-5-7-16(25)11-18(15)24/h5-8,10-11,13H,4,9,12H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMQLNWRGBJEBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN(C3=O)CC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2533115.png)
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2533116.png)
![N-[2-(Benzylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2533117.png)


![6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2533121.png)



![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2533128.png)
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(tetrahydrofuran-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2533131.png)
![N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2533136.png)
